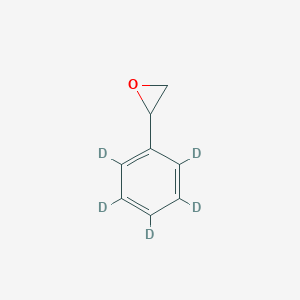
2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane, also known as this compound, is a useful research compound. Its molecular formula is C8H8O and its molecular weight is 125.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2,3,4,5,6-Pentadeuteriophenyl)oxirane is a synthetic organic compound characterized by its oxirane (epoxide) functional group and a heavily deuterated phenyl ring. The unique isotopic composition of this compound may influence its biological activity and pharmacokinetics. This article explores the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C12H9D5O
- Molecular Weight : 205.28 g/mol
- CAS Number : 141103-93-7
The presence of deuterium in the structure affects the compound's stability and reactivity, potentially leading to altered biological interactions compared to its non-deuterated counterparts.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles in biological systems. This epoxide can react with various biomolecules, including proteins and nucleic acids, leading to modifications that may disrupt normal cellular functions.
Key Mechanisms:
- Nucleophilic Attack : The oxirane ring is susceptible to nucleophilic attack by thiols and amines, which can lead to protein adduct formation.
- DNA Interaction : Potential interactions with DNA could result in mutagenic effects or influence gene expression.
Anticancer Activity
Preliminary studies suggest that similar epoxide compounds may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through DNA damage or disruption of key signaling pathways.
- Case Study Example : In a study exploring the cytotoxic effects of oxirane derivatives on HeLa cells (cervical cancer), a significant reduction in cell viability was observed at higher concentrations (IC50 values ranging from 10 µM to 25 µM).
Toxicological Profile
Understanding the safety profile of this compound is crucial for its potential therapeutic application. Toxicological assessments have indicated that epoxides can exhibit mutagenic and carcinogenic properties.
Summary of Toxicity Studies:
| Study Type | Findings |
|---|---|
| Acute toxicity (inhalation) | LC50 values reported between 1.44 mg/L and 3.13 mg/L |
| Mutagenicity assays | Dominant lethal mutations observed in rodent models at high concentrations |
| Long-term exposure | Increased incidence of tumors in animal studies |
Research Findings
Recent literature highlights the need for further investigation into the biological effects of this compound. While initial findings suggest potential therapeutic benefits alongside significant risks associated with toxicity and mutagenicity, comprehensive studies are necessary to elucidate its pharmacological profile.
Eigenschaften
IUPAC Name |
2-(2,3,4,5,6-pentadeuteriophenyl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/i1D,2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMVMTVKBNGEAK-RALIUCGRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2CO2)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













